PEG5-bis-(ethyl phosphonate)
Overview
Description
PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of PEG5-bis-(ethyl phosphonate) is C20H44O11P2 . It contains 76 bonds in total, including 32 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 5 aliphatic ethers, and 2 phosphonates .Physical And Chemical Properties Analysis
The molecular weight of PEG5-bis-(ethyl phosphonate) is 522.5 g/mol . The exact mass is 522.24 . The compound has a complexity of 458 and a topological polar surface area of 117 Ų .Scientific Research Applications
1. Synthesis and Chemical Modification
PEG5-bis-(ethyl phosphonate) and related phosphonated poly(ethylene glycol) (PEG) compounds have been utilized in various synthesis procedures. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG have been prepared via adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, offering alternative routes for chemical modification of PEG (Turrin, Hameau, & Caminade, 2012).
2. Nanoparticle Modification and Phototherapy Studies
Phosphonate ligands have been effectively used for modifying the surface of nanoparticles, especially in the design of hybrid materials for biomedical applications. PEGylated bisphosphonates have been instrumental in designing novel classes of hybrid nanomaterials, which have potential applications in phototherapy studies, particularly for cancer treatment (Monteil et al., 2018).
3. Bone Imaging and Therapy
Phosphonated compounds, including PEG5-bis-(ethyl phosphonate) derivatives, have shown high binding affinity towards bone minerals, making them suitable for bone imaging and therapy. For example, monophosphonated carbon dots have been developed for bone microcrack imaging, demonstrating potential applications in bone-related therapies and diagnostics (Ostadhossein et al., 2018).
4. Bone Targeting in Drug Delivery Systems
Bisphosphonate compounds are widely used for treating bone disorders due to their high affinity to bone minerals. PEG5-bis-(ethyl phosphonate) derivatives have been engineered into biodegradable nanoparticles for bone-targeted drug delivery systems. These nanoparticles can be used for diagnostic and therapeutic purposes in various bone disorders (Rudnick-Glick et al., 2015).
5. Surface Modification for Biomedical Applications
PEGylated phosphonate derivatives have been synthesized for the surface modification of gold nanoparticles, facilitating their use in targeted drug delivery applications. The bisphosphonate function in PEG molecules allows for targeting hydroxyapatite-rich tissues like bone, enhancing the efficacy of nanoparticle-based therapies (Zayed & Tessmar, 2012).
Safety And Hazards
properties
IUPAC Name |
1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCGHAUFHRSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PEG5-bis-(ethyl phosphonate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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